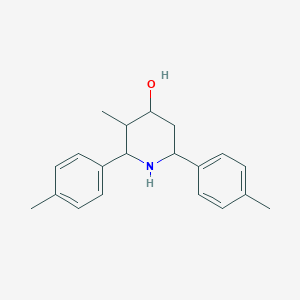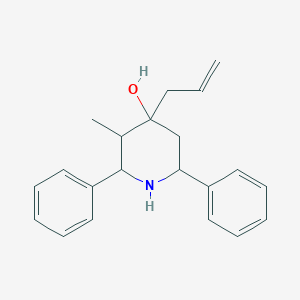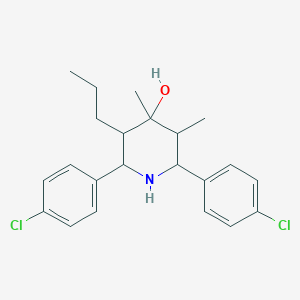
2-(Furan-2-ylmethyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring. This ring contains four carbon atoms and one oxygen atom . The compound also contains a carboxylic acid group (-COOH), which is a common functional group in biochemistry, and an epoxy group, which is a three-membered ring containing an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan ring, epoxy group, and carboxylic acid group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The furan ring might undergo electrophilic aromatic substitution reactions, while the epoxy group could be opened by nucleophilic attack. The carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make the compound acidic, and the compound might be polar due to the presence of oxygen atoms in the furan ring and epoxy group .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structure
- Research has demonstrated the synthesis and structural analysis of esterification products related to the compound, highlighting the formation and characterization of these molecules through reactions such as esterification and the unexpected cleavage products of cyclic forms, confirmed by X-ray structural analysis (Nadirova et al., 2019).
- Studies on ring-chain tautomerism in reaction products between substituted furfurylamines and anhydrides of α,β-unsaturated carboxylic acids have been conducted, revealing mechanisms involving acylation, stereospecific intramolecular Diels–Alder reactions, and tautomerism proven by NMR spectroscopy (Zubkov et al., 2016).
Catalysis and Natural Product Synthesis
- The application of new Hoveyda–Grubbs catalysts in the synthesis of natural product-like compounds from furan-based precursors has been explored. These catalysts facilitate the ring rearrangement metathesis (RRM) of complex molecules, offering insights into the synthesis of cyclopenta[b]furo[2,3-c]pyrroles (Antonova et al., 2020).
- A study on the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF) via H2O2 internal recycling discusses the efficient conversion to high-value biobased chemicals, highlighting the potential of these pathways in pharmaceutical and polymer industries (Jia et al., 2019).
Biological Applications and Biocatalysis
- The production of furan carboxylic acids with high productivity using cofactor-engineered whole-cell biocatalysts showcases the potential of microbial systems to produce valuable chemicals from furan derivatives, demonstrating high substrate tolerance and efficient aerobic oxidation processes (Zhang et al., 2020).
Environmental and Green Chemistry
- A scalable carboxylation route to furan-2,5-dicarboxylic acid (FDCA) from 2-furoic acid and CO2 presents an environmentally friendly synthesis method. This work underscores the importance of sustainable approaches in chemical synthesis, leveraging CO2 as a feedstock to produce biobased polymers (Dick et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(furan-2-ylmethyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c16-12-11-10(13(17)18)9-3-4-14(11,20-9)7-15(12)6-8-2-1-5-19-8/h1-5,9-11H,6-7H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOFQLMTHFOERW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C23C=CC(O2)C(C3C(=O)N1CC4=CC=CO4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Nitrobenzo[d]oxazol-2-amine](/img/structure/B458975.png)
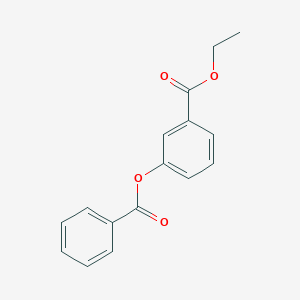
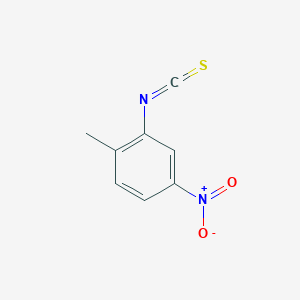

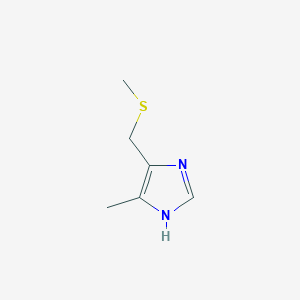
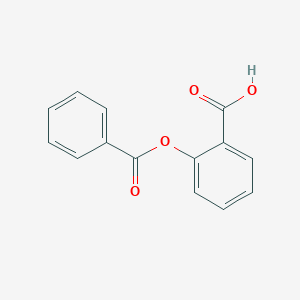
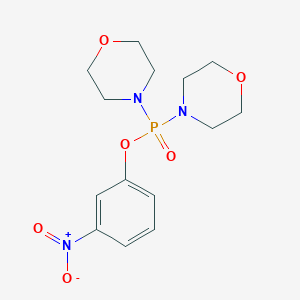

![(5-methyl-4,5-dihydrospiro[2-benzazepine-3,1'-cyclopentan]-2(1H)-yl)(phenyl)methanone](/img/structure/B458992.png)

